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Compound of Interest

Compound Name: ENMD-1068 hydrochloride

Cat. No.: B8118208 Get Quote

Technical Support Center: ENMD-1068
Hydrochloride
Welcome to the technical support center for ENMD-1068 hydrochloride. This guide is

designed to assist researchers, scientists, and drug development professionals in

troubleshooting and overcoming challenges related to the in vivo potency of this selective

protease-activated receptor 2 (PAR2) antagonist.

Frequently Asked Questions (FAQs)
Q1: What is ENMD-1068 hydrochloride and what is its mechanism of action?

ENMD-1068 hydrochloride is a selective, non-peptide antagonist of Protease-Activated

Receptor 2 (PAR2). It functions by blocking the activation of PAR2, a G-protein coupled

receptor involved in various inflammatory and fibrotic pathways. In preclinical studies, ENMD-

1068 has been shown to inhibit TGF-β1/Smad signaling, which plays a critical role in the

activation of hepatic stellate cells and collagen production in liver fibrosis.[1] Additionally, it has

demonstrated efficacy in animal models of endometriosis and arthritis by reducing inflammation

and cell proliferation.[2][3]

Q2: I am observing lower than expected efficacy of ENMD-1068 in my in vivo experiments. Is

this a known issue?
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Yes, some studies have characterized ENMD-1068 as a "low-potency antagonist".[2]

Challenges with in vivo potency for PAR2 antagonists, in general, have been noted, often

related to issues of solubility, and bioavailability.[4] The piperazine chemical scaffold, present in

ENMD-1068, can sometimes be associated with poor oral bioavailability due to first-pass

metabolism and P-gp efflux.

Q3: What are the reported efficacious doses and administration routes for ENMD-1068 in vivo?

In published mouse models of endometriosis and liver fibrosis, ENMD-1068 has been

administered via intraperitoneal (i.p.) injection at doses ranging from 25 to 50 mg/kg.[1][3] In a

murine model of arthritis, subcutaneous administration of 4 mg and 16 mg has been shown to

be effective.[2] The choice of intraperitoneal or subcutaneous routes in these studies may be a

strategy to bypass potential issues with oral absorption and first-pass metabolism.

Q4: Are there any known pharmacokinetic parameters for ENMD-1068?

Detailed pharmacokinetic parameters such as half-life, clearance, and volume of distribution for

ENMD-1068 are not readily available in the public domain. The lack of this data necessitates

careful experimental design and may require researchers to perform their own pharmacokinetic

studies to optimize dosing regimens for their specific models.

Troubleshooting Guide: Overcoming Low In Vivo
Potency
This section provides a structured approach to identifying and addressing potential reasons for

the suboptimal performance of ENMD-1068 hydrochloride in your in vivo studies.

Issue 1: Poor Solubility and Formulation
Symptom: Difficulty in dissolving ENMD-1068 hydrochloride, leading to precipitation in the

vehicle and inconsistent dosing.

Troubleshooting Steps:

Vehicle Optimization: For in vivo studies, a common vehicle for ENMD-1068 is a

suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC). One published

protocol for preparing a 5 mg/mL suspended solution for intraperitoneal or oral injection
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involves dissolving the compound in DMSO first, then mixing with PEG300, Tween-80, and

finally saline.[5]

Solubility Enhancement with Excipients: Consider the use of solubility-enhancing

excipients. These can include:

Co-solvents: Such as polyethylene glycol (PEG) and propylene glycol.

Surfactants: Like Tween 80, which can aid in forming stable micelles.[6]

Cyclodextrins: These can form inclusion complexes with the drug, increasing its

aqueous solubility.

Particle Size Reduction: Micronization or nanocrystal technology can increase the surface

area of the drug, potentially improving its dissolution rate.

Issue 2: Suboptimal Bioavailability and Rapid
Metabolism

Symptom: Lack of a clear dose-response relationship or a therapeutic effect that is transient,

suggesting the drug is not reaching the target tissue in sufficient concentrations or is being

cleared too quickly.

Troubleshooting Steps:

Route of Administration: As noted in published studies, consider switching from oral to

intraperitoneal (i.p.) or subcutaneous (s.c.) administration to bypass potential first-pass

metabolism in the liver.[1][2][3]

Pharmacokinetic Analysis: If resources permit, conduct a pilot pharmacokinetic study to

determine key parameters like Cmax, Tmax, and half-life in your animal model. This will

inform the optimal dosing frequency.

Formulation Strategies for Improved Absorption: For oral administration, consider lipid-

based drug delivery systems (LBDDS), such as self-emulsifying drug delivery systems

(SEDDS), which can improve the absorption of lipophilic drugs.[7]
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Prodrug Approach: While a more advanced strategy, chemical modification of ENMD-1068

to create a more soluble or permeable prodrug that is converted to the active compound in

vivo could be considered.

Issue 3: Insufficient Target Engagement
Symptom: Even with an optimized formulation and administration route, the desired

biological effect is not observed.

Troubleshooting Steps:

Dose Escalation Study: Perform a dose-escalation study to determine if a higher

concentration of ENMD-1068 is required to achieve a therapeutic effect in your model.

Pharmacodynamic (PD) Biomarker Analysis: Measure a downstream biomarker of PAR2

activity in your target tissue to confirm that ENMD-1068 is engaging its target at the

administered dose. For example, you could measure levels of phosphorylated Smad2/3 if

TGF-β1 signaling is relevant to your model.[1]

Confirmation of Target Expression: Ensure that PAR2 is expressed in the target tissue of

your animal model at levels sufficient to elicit a biological response.

Quantitative Data Summary
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In Vivo

Model
Species Dose

Administratio

n Route

Key Efficacy

Outcome
Reference

Endometriosi

s
Mouse

25 and 50

mg/kg

Intraperitonea

l (daily for 5

days)

Dose-

dependent

inhibition of

endometriotic

lesion

development.

[3]

Liver Fibrosis Mouse
25 and 50

mg/kg

Intraperitonea

l (twice

weekly for 4

weeks)

Significant

reduction in

ALT/AST

levels,

collagen

content, and

α-SMA.

[1]

Arthritis Mouse 4 and 16 mg

Subcutaneou

s (daily for 7

days)

Significant

reduction in

the arthritic

index.

[2]

Experimental Protocols
Protocol 1: Preparation of ENMD-1068 Hydrochloride for Intraperitoneal Injection

This protocol is adapted from a commercially available formulation guide.[5]

Materials:

ENMD-1068 hydrochloride

Dimethyl sulfoxide (DMSO)

PEG300

Tween-80
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Saline (0.9% NaCl)

Procedure for a 5 mg/mL suspended solution:

1. Prepare a 50 mg/mL stock solution of ENMD-1068 hydrochloride in DMSO.

2. To prepare 1 mL of the final working solution, take 100 µL of the 50 mg/mL DMSO stock

solution and add it to 400 µL of PEG300. Mix thoroughly.

3. Add 50 µL of Tween-80 to the mixture and mix until uniform.

4. Add 450 µL of saline to bring the final volume to 1 mL. Mix well before each injection.

Visualizations
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ENMD-1068 Mechanism of Action
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Troubleshooting Low In Vivo Potency

Low In Vivo Potency Observed

Is the compound fully dissolved in the vehicle?

Optimize Vehicle & Formulation
(e.g., co-solvents, surfactants)

No

Is the route of administration optimal?

Yes

Switch to i.p. or s.c. Administration

No (Oral)

Is the dose sufficient for target engagement?

Yes (i.p./s.c.)

Conduct Pilot PK Study

Perform Dose Escalation Study

Uncertain

Optimized In Vivo Efficacy

Yes

Analyze Pharmacodynamic Biomarkers
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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